N-(1,1-dimethylpropyl)-4-(methylthio)benzenesulfonamide
Overview
Description
N-(1,1-dimethylpropyl)-4-(methylthio)benzenesulfonamide is a useful research compound. Its molecular formula is C12H19NO2S2 and its molecular weight is 273.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.08572120 g/mol and the complexity rating of the compound is 325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Characterization
One application of structurally related compounds to N-(1,1-dimethylpropyl)-4-(methylthio)benzenesulfonamide includes the synthesis and characterization of sterically hindered organic molecules. For instance, Rublova et al. (2017) synthesized two new structural isomers by interacting N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid. These compounds were structurally characterized by X-ray single crystal diffraction, providing insights into their molecular-electronic structures and kinetic properties (Rublova et al., 2017).
Photodynamic Therapy Applications
Compounds similar to this compound have been explored for photodynamic therapy (PDT) applications. Pişkin et al. (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibited high singlet oxygen quantum yields, making them potential candidates for PDT in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antienzymatic Activities
Further research into derivatives of this compound reveals their potential antimicrobial and antienzymatic activities. Abbasi et al. (2016) synthesized a series of N-(2,3-dimethylphenyl)benzenesulfonamide derivatives and evaluated them for antibacterial, antienzymatic, and hemolytic activities. Some synthesized compounds showed moderate to high activity against Gram-positive and Gram-negative bacterial strains, as well as significant α-glucosidase enzyme inhibition (Abbasi et al., 2016).
Herbicidal Activity
N-(1,1-Dimethylpropyl)-3,5-dichlorobenzamide, a structurally related compound, has been identified as a herbicidally active agent on annual and perennial grasses, indicating potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).
Properties
IUPAC Name |
N-(2-methylbutan-2-yl)-4-methylsulfanylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S2/c1-5-12(2,3)13-17(14,15)11-8-6-10(16-4)7-9-11/h6-9,13H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIUNEJJVGYGOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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